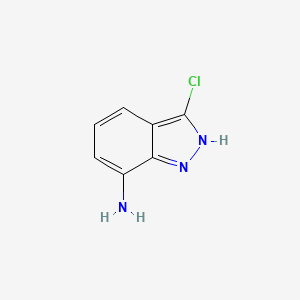

3-Chloro-1H-indazol-7-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNKUCJPAUKEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310512 | |

| Record name | 3-Chloro-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316810-88-5 | |

| Record name | 3-Chloro-1H-indazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316810-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3-Chloro-1H-indazol-7-amine

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-1H-indazol-7-amine

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted indazole, a class of heterocyclic compounds that are considered "privileged structures" in medicinal chemistry.[1][2] The indazole scaffold is a cornerstone in the design of numerous biologically active agents, including potent kinase inhibitors for oncology and treatments for inflammatory and neurological disorders.[1][2][3] Specifically, substituted 3-aminoindazoles serve as critical hinge-binding fragments in targeted therapies, making them highly valuable intermediates.[2]

The precise physicochemical properties of a molecule like this compound are not merely academic data points; they are critical determinants of its behavior in biological systems. Properties such as solubility, pKa, and lipophilicity govern its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its potential as a drug candidate or advanced intermediate. This guide provides a comprehensive overview of these core properties and details the robust experimental methodologies required for their accurate determination, empowering researchers to fully leverage this versatile chemical entity.

Molecular and Physicochemical Profile

A foundational understanding begins with the molecule's basic structural and physical characteristics. While extensive experimental data for this specific compound is not widely published, the table below summarizes its known attributes and highlights key parameters that must be determined empirically for any drug discovery program.

| Property | Data | Source / Comment |

| Chemical Structure |  | |

| Molecular Formula | C₇H₆ClN₃ | [4] |

| Molecular Weight | 167.60 g/mol | Calculated |

| CAS Number | 316810-88-5 | [4] |

| Appearance | Solid (predicted) | Based on related indazole structures. |

| Melting Point | To be determined | A critical parameter for purity assessment and formulation. |

| Aqueous Solubility | Predicted to be low | Halogenated aromatic compounds typically exhibit limited water solubility.[5] |

| pKa (predicted) | ~10-12 (amine) | Based on related aminoindazoles; the amine group is the primary basic center.[6] |

| logP (predicted) | To be determined | A key measure of lipophilicity, crucial for membrane permeability. |

Experimental Determination of Core Physicochemical Properties

The following sections detail the gold-standard methodologies for quantifying the most critical physicochemical parameters for this compound. The emphasis is not just on the procedural steps but on the scientific rationale that ensures data integrity and reproducibility.

Aqueous Solubility: The Equilibrium Shake-Flask Method

Expertise & Rationale: Aqueous solubility is a primary gatekeeper for oral bioavailability. The shake-flask method is the definitive technique for determining equilibrium solubility because it allows the compound to achieve a true thermodynamic equilibrium between its solid and dissolved states.[7] This avoids the kinetic artifacts that can arise from faster, less precise methods. The choice of High-Performance Liquid Chromatography (HPLC) for quantification provides the sensitivity and specificity required to accurately measure the solute concentration in the saturated solution, even for sparingly soluble compounds.[8]

Experimental Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vial at a constant, controlled temperature (typically 25°C or 37°C) using an orbital shaker or rotator.[9] The system should be left to equilibrate for a sufficient period, often 24 to 48 hours, to ensure the dissolution rate equals the precipitation rate.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid phase. This is best achieved by centrifugation followed by filtration through a low-binding, chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[8]

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated HPLC method with UV detection.

-

Calibration: Quantify the concentration against a standard calibration curve generated from solutions of the compound of known concentrations.[8]

-

Reporting: Express the solubility in mg/mL or µM at the specified pH and temperature. The experiment should be performed in triplicate to ensure statistical validity.

Workflow Visualization:

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Acid Dissociation Constant (pKa): Potentiometric Titration

Expertise & Rationale: The pKa value defines the ionization state of a molecule at a given pH. For this compound, the primary amine at the 7-position is the key basic center. Its pKa will dictate the ratio of the charged (protonated) to neutral species in the physiological pH range, profoundly affecting solubility, membrane permeability, and target binding. Potentiometric titration is a highly accurate and direct method for pKa determination.[10][11][12] It involves monitoring the pH of a solution as a titrant is added, with the pKa being identified at the inflection point of the resulting titration curve, where the concentrations of the acidic and basic forms of the analyte are equal.[10][13]

Experimental Protocol:

-

System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (often with a co-solvent like methanol or DMSO for initial dissolution, followed by dilution in water) to a final concentration of approximately 1 mM.

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic compounds.[10] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[10]

-

Acidification: Since the compound is a base, first acidify the solution with a standardized solution of HCl to a low pH (e.g., pH 2) to ensure the amine is fully protonated.

-

Titration: Titrate the solution by making incremental additions of a standardized NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added. Continue until the pH reaches a high value (e.g., pH 12).

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is determined from the "half-volume" method or by calculating the inflection point of the sigmoid curve, which corresponds to the pH at which 50% of the compound has been neutralized.[14]

-

Validation: Perform a minimum of three titrations to ensure the reliability of the measurement and report the average pKa with the standard deviation.[10]

Ionization State Diagram:

Caption: Relationship between pH, pKa, and the ionization state of a basic compound.

Lipophilicity (logP): The Shake-Flask Method

Expertise & Rationale: Lipophilicity, quantified as the partition coefficient (logP), describes a compound's preference for a lipid-like (nonpolar) environment versus an aqueous one.[15] It is a crucial predictor of membrane permeability, plasma protein binding, and metabolic stability. The shake-flask method using an n-octanol/water system is the universally accepted "gold standard" for logP measurement due to its direct and thermodynamically sound approach.[16] A positive logP value indicates higher lipophilicity (more soluble in the organic phase), while a negative value indicates higher hydrophilicity.[15]

Experimental Protocol:

-

Solvent Preparation: Pre-saturate the n-octanol and aqueous buffer (pH 7.4) with each other by mixing them vigorously and allowing the phases to separate completely overnight. This prevents volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of this compound in the pre-saturated aqueous buffer. Add a known volume of this stock to a vial containing a known volume of pre-saturated n-octanol. The volume ratio is typically 1:1.

-

Partitioning: Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to facilitate the partitioning of the compound between the two phases.[9]

-

Phase Separation: Allow the mixture to stand undisturbed until a clear separation of the two phases is observed. Centrifugation can be used to accelerate and improve this separation.

-

Sampling & Quantification: Carefully take an aliquot from both the n-octanol and the aqueous layers. Analyze the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV.

-

Calculation: The partition coefficient, P, is the ratio of the concentration in the organic phase to the concentration in the aqueous phase (P = [organic]/[aqueous]). The logP is the base-10 logarithm of this value.[15]

-

Replication: The experiment should be repeated at least three times to ensure the results are accurate and reproducible.

Chemical Stability and Safe Handling

Stability Insights: The indazole ring is generally a stable aromatic system. However, the amino group can be susceptible to oxidation over time, especially when exposed to light and air. The chloro-substituent is typically stable under normal laboratory conditions but can participate in nucleophilic aromatic substitution reactions under forcing conditions, a property often exploited in synthesis.[6] For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light at a cool temperature (2-8°C).[3][17]

Safety and Handling Precautions:

As a Senior Application Scientist, safety is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, prudent handling should be based on structurally related compounds like chloroanilines and other heterocyclic amines.[18][19][20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[21][22]

-

Engineering Controls: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18][22]

-

Contact Avoidance: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[19]

-

Ingestion: Do not eat, drink, or smoke in the laboratory. The compound is predicted to be harmful if swallowed.[18][19]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a chemical intermediate with significant potential in modern drug discovery. A thorough and accurate characterization of its physicochemical properties—solubility, pKa, and logP—is not an optional exercise but a fundamental requirement for any research and development program. By employing the robust, validated protocols detailed in this guide, scientists can generate the high-quality data needed to make informed decisions, optimize screening and formulation strategies, and ultimately unlock the full therapeutic potential of this valuable molecular scaffold.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Chloro-1H-indazole-7-carboxylic acid [myskinrecipes.com]

- 4. CAS 316810-88-5 | this compound - Synblock [synblock.com]

- 5. Buy 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine [smolecule.com]

- 6. Buy 7-bromo-4-chloro-1H-indazol-3-amine (EVT-11898489) [evitachem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. enamine.net [enamine.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. acdlabs.com [acdlabs.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. 316810-88-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. carlroth.com [carlroth.com]

- 21. fishersci.com [fishersci.com]

- 22. enamine.enamine.net [enamine.enamine.net]

solubility of 3-Chloro-1H-indazol-7-amine in organic solvents

An In-depth Technical Guide Solubility Profile of 3-Chloro-1H-indazol-7-amine in Organic Solvents: A Guide for Pharmaceutical Development

**Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in determining the efficacy, formulation, and bioavailability of active pharmaceutical ingredients (APIs), this document synthesizes theoretical principles with actionable experimental protocols. We first dissect the physicochemical properties of the molecule to predict its behavior in various organic solvent systems. This is followed by a detailed, field-proven methodology for the empirical determination of its solubility profile using the equilibrium shake-flask method. The guide is intended for researchers, chemists, and formulation scientists engaged in the development of indazole-based therapeutics, providing the foundational knowledge required for informed solvent selection in synthesis, purification, and formulation processes.

Physicochemical Characterization and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can establish with a solvent. The structure of this compound features several key functional groups that dictate its solubility behavior.

-

Indazole Core: A bicyclic aromatic system consisting of fused benzene and pyrazole rings. This rigid, planar structure contributes to van der Waals interactions and potential π-π stacking with aromatic solvents. The pyrazole component contains both a hydrogen bond donor (-NH) and acceptor (=N-).[1]

-

Primary Amine (-NH₂): Located at the 7-position, this group is a potent hydrogen bond donor and acceptor. Primary amines with fewer than six carbon atoms are typically soluble in water, and this principle extends to polar organic solvents capable of hydrogen bonding.[2][3][4]

-

Chloro Group (-Cl): At the 3-position, the electronegative chlorine atom creates a dipole moment, increasing the overall polarity of the molecule and making it susceptible to dipole-dipole interactions.[5]

Based on these features, a "like dissolves like" principle allows for a qualitative prediction of solubility across different solvent classes.[6] The molecule's polarity, arising from the amine and chloro groups, combined with its hydrogen bonding capabilities, suggests a preference for polar solvents.

Predicted Solubility in Common Organic Solvents

The following table outlines the predicted solubility of this compound based on solvent properties. These predictions are grounded in the analysis of intermolecular forces and should be confirmed experimentally.

| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Key Interactions with Solute | Predicted Solubility |

| Polar Protic | Methanol, Ethanol | High (Methanol: 32.7)[7] | Strong Hydrogen Bonding (H-Bonding) | High |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High (DMSO: 46.7)[8] | Dipole-Dipole, H-Bond Accepting | Good to Moderate |

| Chlorinated | Dichloromethane (DCM) | Moderate (8.93)[7] | Dipole-Dipole | Moderate |

| Aromatic | Toluene | Low (2.38)[7] | π-π Stacking, Weak Dipole | Low to Moderate |

| Non-Polar | Hexane, Heptane | Low (Hexane: 1.88)[7] | van der Waals (Dispersion) | Very Low |

A structurally related compound, 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine, exhibits moderate solubility (5-10 mg/mL) in acetonitrile, lending support to these predictions.[9]

Caption: Predicted intermolecular interactions and resulting solubility.

Standard Protocol for Experimental Solubility Determination

To obtain quantitative data, the equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[10][11] It is a robust and reliable technique recommended for compounds with low to moderate solubility.[12][13]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

A. Materials and Reagents

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC or analytical grade)

-

Glass vials with Teflon-lined screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Calibrated positive displacement pipettes

-

Centrifuge capable of accommodating vials

-

Volumetric flasks

-

Analytical balance

B. Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a series of pre-weighed glass vials. "Excess" means that a visible amount of solid remains after the equilibration period. A starting point is 5-10 mg of solid per 1 mL of solvent.

-

Record the exact weight of the compound added.

-

Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

C. Equilibration

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials at a moderate speed (e.g., 250 rpm) for 24 to 48 hours. A preliminary time-course study can determine the minimum time required to reach equilibrium.

D. Phase Separation and Sample Preparation

-

After equilibration, remove the vials and allow them to stand for 1 hour at the same constant temperature to allow for initial sedimentation.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to form a compact pellet of the undissolved solid.[16]

-

Immediately after centrifugation, carefully open a vial and withdraw a known volume (e.g., 100 µL) of the clear supernatant. Take care not to disturb the solid pellet.

-

Transfer the aliquot to a volumetric flask and dilute it with a suitable mobile phase (for HPLC analysis) to a final concentration that falls within the linear range of a pre-established calibration curve. Record the dilution factor.

E. Quantification by HPLC-UV

-

Method Setup: Develop a reversed-phase HPLC method. A C18 column is a common starting point. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid to ensure protonation and good peak shape.

-

Calibration: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against concentration.

-

Analysis: Inject the diluted samples from step D.4 onto the HPLC system and record the peak areas.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the solubility in the original solvent using the following formula: Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound was not found, data from closely related indazole amines provides guidance.

-

Hazards: Compounds in this class are often classified as harmful if swallowed, causing skin irritation and serious eye irritation.[17][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

The solubility of this compound is a critical parameter that influences its entire development lifecycle. This guide provides a robust framework for understanding, predicting, and, most importantly, accurately measuring its solubility in relevant organic solvents. The molecule's structure, rich in polar and hydrogen-bonding functional groups, predicts a favorable solubility profile in polar protic and aprotic solvents. The detailed shake-flask protocol presented herein offers a reliable method for generating the empirical data necessary to guide solvent selection for chemical synthesis, purification, and the development of effective pharmaceutical formulations.

References

- 1. Indazole - Wikipedia [en.wikipedia.org]

- 2. Video: Physical Properties of Amines [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 5. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 6. reddit.com [reddit.com]

- 7. Dielectric Constant [macro.lsu.edu]

- 8. depts.washington.edu [depts.washington.edu]

- 9. Buy 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine [smolecule.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Tautomeric Landscape of 3-Chloro-1H-indazol-7-amine: Implications for Drug Discovery

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of therapeutic agents.[1][2] However, its inherent capacity for tautomerism—the interconversion of structural isomers—presents a critical, often underestimated, challenge in drug design and development.[3][4] Tautomeric forms of a single molecule can exhibit profoundly different physicochemical properties, including solubility, lipophilicity, pKa, and, most importantly, receptor binding affinity.[5][6] This guide provides an in-depth technical analysis of the tautomerism of a specific, highly functionalized derivative: 3-Chloro-1H-indazol-7-amine. We will dissect the potential tautomeric equilibria, outline robust experimental and computational protocols for their characterization, and explore the downstream implications for drug development professionals. This document is intended to serve as a comprehensive playbook for researchers, scientists, and medicinal chemists navigating the complexities of tautomerism within this important heterocyclic class.

The Principle of Tautomerism in the Indazole Core

Indazole, a bicyclic aromatic heterocycle, is fundamentally composed of a benzene ring fused to a pyrazole ring.[7] The presence of two nitrogen atoms in the five-membered ring gives rise to annular tautomerism, primarily involving the position of a single proton. The two most common forms are the 1H-indazole and 2H-indazole tautomers.[1]

-

1H-Indazole: The proton resides on the N1 nitrogen. This "benzenoid" form is generally the thermodynamically more stable and predominant tautomer in most conditions due to its greater aromatic character.[3][7][8]

-

2H-Indazole: The proton is located on the N2 nitrogen. This "quinonoid" form is typically higher in energy.[7][9]

-

3H-Indazole: This form is rarely observed as it significantly disrupts the aromaticity of the system and is energetically unfavorable.[7]

The energetic difference between the 1H and 2H forms is relatively small, with the 1H tautomer being more stable by approximately 2-4 kcal/mol, allowing for a dynamic equilibrium that can be influenced by factors such as substitution, solvent, and solid-state packing.[7]

Caption: Annular tautomerism in the parent indazole scaffold.

The Complex Tautomeric Equilibrium of this compound

The introduction of substituents onto the indazole core dramatically complicates the tautomeric landscape. In this compound, we must consider the electronic influence of both the chloro and amine groups, as well as an additional layer of tautomerism introduced by the amine functionality.

Substituent Effects:

-

3-Chloro group: As an electron-withdrawing group, it influences the electron density of the pyrazole ring, potentially altering the relative basicity of N1 and N2 and thus shifting the annular equilibrium.

-

7-Amino group: This electron-donating group primarily influences the fused benzene ring. Crucially, it also introduces the possibility of amino-imino tautomerism , a prototropic shift from the exocyclic nitrogen to a ring nitrogen.[10]

This creates a complex network of at least four plausible tautomers, each with a unique set of hydrogen-bond donors and acceptors, a distinct charge distribution, and a different three-dimensional shape.

Caption: Plausible tautomeric equilibria for this compound.

Understanding the dominant species in a given environment is paramount for rational drug design, as a receptor may selectively bind to only one of these forms.

Analytical and Computational Characterization Workflows

A multi-pronged approach combining spectroscopic and computational methods is essential for unambiguously characterizing and quantifying the tautomeric species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful technique for elucidating tautomeric structures in solution and, with solid-state capabilities, in the crystalline form.[6][11] The different electronic environments in each tautomer lead to distinct chemical shifts for carbon and nitrogen atoms.[12]

Expert Insight: While ¹H NMR can be informative, the N-H and amine protons often undergo rapid exchange, leading to broadened or averaged signals. Therefore, ¹³C and ¹⁵N NMR are more reliable for distinguishing tautomers. The chemical shifts of the carbon atoms at the ring fusion (C3a and C7a) are particularly sensitive to the location of the N-H proton and serve as excellent diagnostic markers.[12][13]

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve the compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the solvent's effect on the equilibrium. DMSO is often preferred as it slows proton exchange, sharpening N-H and O-H signals.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum to identify the aromatic protons and observe the N-H signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Pay close attention to the shifts of C3, C3a, and C7a. The quinonoid-like 2H tautomer will typically show significant differences in these shifts compared to the benzenoid 1H form.

-

¹⁵N NMR Acquisition: If sample concentration allows, acquire a ¹⁵N spectrum using an inverse-gated-decoupled sequence or via a 2D ¹H-¹⁵N HMBC experiment. The chemical shifts of N1 and N2 are directly indicative of the protonation state and are the most definitive markers for annular tautomerism.

-

2D NMR (HMBC/HSQC): Use ¹H-¹³C and ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiments to correlate protons to multi-bond carbons and nitrogens. An HMBC correlation from the N-H proton to specific carbons can definitively assign the proton's location.

-

Data Analysis: Compare the observed chemical shifts to literature values for known 1H- and 2H-indazoles and with computationally predicted shifts (see Section 4). The presence of two sets of signals indicates a slow-exchanging mixture of tautomers.

Caption: A streamlined workflow for tautomer elucidation using NMR spectroscopy.

UV-Vis Spectroscopy: Probing the Equilibrium

Tautomers possess distinct electronic structures and, consequently, different UV-Vis absorption spectra.[14] The benzenoid 1H-tautomer and the quinonoid 2H-tautomer will have different chromophores, leading to shifts in their maximum absorbance wavelengths (λ_max).[15][16]

Expert Insight: UV-Vis spectroscopy is particularly effective for studying how the tautomeric equilibrium shifts with changes in solvent polarity or pH.[15] While it may not provide the detailed structural information of NMR, its sensitivity and ease of use make it ideal for quantitative analysis of the equilibrium constant (K_T).

Step-by-Step Protocol for UV-Vis Analysis:

-

Solvent Screen: Prepare dilute solutions (~10⁻⁵ M) of the compound in a wide range of solvents, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMSO) and polar protic (e.g., ethanol, water).

-

Spectral Acquisition: Record the full UV-Vis spectrum (typically 200-500 nm) for each solution.

-

Data Analysis: Deconvolute the overlapping spectra. The appearance of isosbestic points—wavelengths where the molar absorptivity is the same for both tautomers—is a strong indication of a two-component equilibrium.

-

K_T Calculation: By comparing the spectra in solvents that favor one tautomer almost exclusively (based on NMR or computational data), one can estimate the molar absorptivity of each pure form and subsequently calculate the equilibrium constant (K_T = [Tautomer 2]/[Tautomer 1]) in intermediate solvents.

X-ray Crystallography: The Definitive Solid-State View

Single-crystal X-ray diffraction provides an unambiguous, high-resolution picture of the molecule's structure in the solid state.[17] This method definitively identifies which tautomer is present in the crystal lattice and reveals the intermolecular interactions (e.g., hydrogen bonding) that stabilize it.

Expert Insight: It is crucial to remember that the solid-state structure may not represent the dominant tautomer in solution, where solvation energies play a major role.[4] A drug is active in a biological medium (solution), so while crystallography is vital, it must be complemented with solution-state studies.

Computational Chemistry: Predicting Stability and Guiding Experiments

In silico modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for predicting the relative thermodynamic stabilities of tautomers and corroborating experimental findings.[17]

Expert Insight: The choice of computational model is critical for accuracy. Calculations should be performed both in the gas phase (to assess intrinsic stability) and using a continuum solvent model (like the Polarizable Continuum Model, PCM) to simulate the effects of different solvents. This allows for a direct comparison with experimental results from NMR and UV-Vis in the same solvents.

Step-by-Step Protocol for DFT Calculations:

-

Structure Generation: Build 3D structures for all plausible tautomers (e.g., the four shown in Section 2).

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This should be done for the gas phase and for each solvent of interest using a PCM.

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: The final electronic energy, corrected for ZPVE and thermal contributions, gives the Gibbs free energy for each tautomer. The relative energies (ΔG) indicate the predicted stability order.

-

(Optional) NMR Shielding Calculation: Use the GIAO (Gauge-Invariant Atomic Orbital) method with the optimized geometries to predict the ¹³C and ¹⁵N NMR chemical shifts for each tautomer. These predicted shifts can be invaluable for assigning experimental spectra.[17]

Table 1: Hypothetical DFT-Calculated Relative Energies (ΔG) for Tautomers of this compound

| Tautomer Form | ΔG (Gas Phase, kcal/mol) | ΔG (DMSO, kcal/mol) | ΔG (Water, kcal/mol) |

| 1H-Amino | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| 2H-Amino | +3.5 | +2.8 | +2.5 |

| 1H-Imino | +8.2 | +6.5 | +5.1 |

| 2H-Imino | +11.0 | +8.9 | +7.2 |

Note: Data are illustrative examples to show trends. Actual values require specific calculations.

Critical Implications for Drug Discovery

The tautomeric state of a molecule is not an academic curiosity; it is a fundamental property that dictates its biological activity and developability.[5][18]

-

Pharmacodynamics (Target Binding): Each tautomer presents a different three-dimensional arrangement of hydrogen bond donors and acceptors—the pharmacophore. A protein's active site is exquisitely sensitive to this pattern. The 1H-amino tautomer, for example, has an N-H donor at N1 and an NH₂ donor at C7. The 2H-amino tautomer shifts the ring donor to N2. An imino tautomer would fundamentally change the C7 group from a donor to an acceptor. This can be the difference between a potent inhibitor and an inactive compound.

-

Pharmacokinetics (ADME Properties):

-

pKa: The basicity of the indazole nitrogens and the exocyclic amine will differ significantly between tautomers, affecting ionization state at physiological pH.

-

Lipophilicity (logP): The different charge distributions and hydrogen bonding capacities of tautomers lead to different logP values, which in turn affects membrane permeability and solubility.

-

Metabolic Stability: Different tautomers may be recognized and metabolized by enzymes (e.g., Cytochrome P450s) at different rates.

-

Caption: The influence of tautomeric forms on key drug development properties.

Conclusion

For this compound, a molecule with significant potential as a pharmaceutical building block, a thorough understanding of its tautomeric behavior is non-negotiable. The interplay between annular and amino-imino tautomerism creates a complex equilibrium that must be characterized and controlled. By employing a synergistic approach of advanced NMR spectroscopy, UV-Vis analysis, and DFT calculations, drug development professionals can elucidate the dominant tautomeric forms in relevant biological environments. This knowledge is critical for establishing accurate structure-activity relationships, optimizing ADME properties, and ultimately developing safer and more effective medicines. Ignoring tautomerism is to design in the dark; illuminating it is the first step toward rational, successful drug discovery.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

A Guide to the Crystal Structure Analysis of 3-Chloro-Substituted Indazoles for Pharmaceutical Development

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole moiety is a privileged bicyclic heteroaromatic scaffold that is a cornerstone in modern drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of interactions with biological targets. The introduction of specific substituents, such as a chloro group at the 3-position and an amine at the 7-position, as in 3-Chloro-1H-indazol-7-amine, can profoundly influence the molecule's steric profile, lipophilicity, and hydrogen bonding potential. These modifications are critical for modulating pharmacokinetic and pharmacodynamic properties, making this class of compounds highly valuable for the development of novel therapeutics, including potent kinase inhibitors and antiviral agents. For instance, related structures like 7-Bromo-4-chloro-1H-indazol-3-amine are key intermediates in the synthesis of the HIV capsid inhibitor, Lenacapavir.[1][2][3]

A deep understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design. Single-crystal X-ray diffraction is the gold standard for obtaining this information, providing precise details on bond lengths, bond angles, conformational preferences, and intermolecular interactions. This guide provides an in-depth technical overview of the crystal structure analysis of 3-chloro-substituted indazoles, using the publicly available data for the closely related compound, 3-chloro-1-methyl-5-nitro-1H-indazole, as a practical case study.

Part 1: The Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a thorough understanding of crystallographic principles. The following protocol is a representative workflow for the analysis of a 3-chloro-substituted indazole derivative.

Crystal Growth: The Foundational Step

The primary prerequisite for single-crystal X-ray diffraction is the availability of high-quality, single crystals of sufficient size and diffraction quality. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Protocol for Recrystallization:

-

Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Hot Filtration: Prepare a saturated solution of the compound in the chosen solvent by heating the mixture. If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This is the most common method for inducing crystallization. To further control the rate of cooling, the vessel can be placed in a Dewar flask containing warm water.

-

Solvent Evaporation: If slow cooling does not yield suitable crystals, slow evaporation of the solvent from a saturated solution at room temperature can be attempted. This is achieved by loosely covering the vessel to allow for gradual solvent removal.

-

Crystal Harvesting: Once crystals have formed, they should be carefully harvested from the mother liquor using a spatula or by decanting the solvent. The crystals are then washed with a small amount of cold solvent and allowed to air dry. For the case study of 3-chloro-1-methyl-5-nitro-1H-indazole, colorless crystals were successfully obtained by recrystallization from ethanol at room temperature.[4]

Figure 1: A generalized workflow for the growth of single crystals suitable for X-ray diffraction analysis.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated, and a series of diffraction images are collected.

Data Collection Parameters (based on 3-chloro-1-methyl-5-nitro-1H-indazole): [4]

-

Instrument: A modern single-crystal X-ray diffractometer, such as a Bruker X8 APEX, is typically used.

-

X-ray Source: Molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is a common choice for small organic molecules.

-

Temperature: Data is often collected at low temperatures (e.g., 100 K or 296 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The data for our case study was collected at 296 K.[4]

-

Data Collection Strategy: A series of ω and φ scans are performed to collect a complete sphere of diffraction data.

-

Absorption Correction: An empirical absorption correction, such as SADABS, is applied to the data to account for the absorption of X-rays by the crystal.[4]

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

Protocol for Structure Solution and Refinement:

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

-

Structure Solution: Direct methods (e.g., using SHELXS) are typically employed to obtain an initial model of the crystal structure.[5] This involves determining the phases of the structure factors.

-

Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization procedure (e.g., using SHELXL).[5] This process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Final Model Validation: The quality of the final refined structure is assessed using various metrics, including the R-factor, goodness-of-fit (S), and the residual electron density map.

Figure 2: A flowchart illustrating the key steps in solving and refining a crystal structure from diffraction data.

Part 2: Analysis of the Crystal Structure of 3-chloro-1-methyl-5-nitro-1H-indazole

The following section details the crystallographic data and structural features of 3-chloro-1-methyl-5-nitro-1H-indazole as a representative example of a 3-chloro-substituted indazole.

Crystallographic Data Summary

The key crystallographic parameters for 3-chloro-1-methyl-5-nitro-1H-indazole are summarized in the table below.[4]

| Parameter | Value |

| Chemical Formula | C₈H₆ClN₃O₂ |

| Formula Weight | 211.61 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8273 (2) |

| b (Å) | 14.678 (6) |

| c (Å) | 15.549 (6) |

| β (°) | 96.130 (9) |

| Volume (ų) | 868.5 (6) |

| Z | 4 |

| Temperature (K) | 296 |

| R[F² > 2σ(F²)] | 0.043 |

| wR(F²) | 0.115 |

| Goodness-of-fit (S) | 1.10 |

Molecular Geometry

The indazole ring system in 3-chloro-1-methyl-5-nitro-1H-indazole is essentially planar, with the maximum deviation from the mean plane being only 0.007 Å.[4] The chlorine atom and the nitro group attached to the indazole ring are nearly coplanar with the ring system. This planarity is a common feature of aromatic heterocyclic systems and has significant implications for intermolecular interactions, particularly π-π stacking.

Supramolecular Assembly and Intermolecular Interactions

A thorough analysis of the crystal packing reveals the key intermolecular forces that govern the solid-state architecture. In the case of 3-chloro-1-methyl-5-nitro-1H-indazole, classical hydrogen bonds are absent. Instead, the crystal structure is stabilized by weaker intermolecular interactions. Notably, two molecules form a centrosymmetric dimer through a close contact between a nitro-oxygen atom and the chlorine atom of a neighboring molecule, with a Cl···O distance of 3.066 Å, which is shorter than the sum of their van der Waals radii.[4] This type of halogen bonding is increasingly recognized as an important directional interaction in crystal engineering and molecular recognition.

Figure 3: A schematic representation of the dimeric structure of 3-chloro-1-methyl-5-nitro-1H-indazole, highlighting the key halogen bonding interaction.

Part 3: Implications for Drug Development

The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for drug development professionals.

-

Structure-Activity Relationship (SAR) Studies: A precise understanding of the three-dimensional structure of a lead compound allows for the rational design of analogs with improved potency and selectivity. The planarity of the indazole ring and the spatial orientation of the chloro and amine substituents are critical for binding to the target protein.

-

Pharmacophore Modeling: The crystal structure provides a validated 3D pharmacophore model that can be used for virtual screening of compound libraries to identify new hits with similar binding properties.

-

Polymorph Screening: The solid-state packing and intermolecular interactions revealed by crystallography are crucial for understanding and identifying different polymorphic forms of a drug substance. Polymorphism can significantly impact a drug's solubility, stability, and bioavailability.

-

Intellectual Property: A solved crystal structure provides a strong basis for patent protection of a novel drug candidate.

Conclusion

The crystal structure analysis of 3-chloro-substituted indazoles provides fundamental insights into their molecular architecture and solid-state behavior. While the specific crystal structure of this compound is not publicly available at the time of this writing, the detailed analysis of the closely related 3-chloro-1-methyl-5-nitro-1H-indazole serves as an excellent case study. The methodologies and principles outlined in this guide are broadly applicable to this important class of compounds and underscore the critical role of single-crystal X-ray diffraction in modern, structure-based drug discovery. The ability to visualize molecules at the atomic level empowers researchers to make more informed decisions in the design and optimization of the next generation of therapeutics.

References

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Leveraging 3-Chloro-1H-indazol-7-amine in Modern Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Chloro-1H-indazol-7-amine as a versatile building block in organic synthesis. The indazole core is a privileged scaffold, frequently found in potent kinase inhibitors and other biologically active molecules.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling users to rationally design synthetic routes and troubleshoot experimental challenges. We present detailed, field-proven protocols for key transformations such as palladium-catalyzed cross-coupling reactions and functionalization of the exocyclic amine, with a focus on building complex molecular architectures relevant to pharmaceutical development.

Introduction: The Strategic Value of the Indazole Scaffold

The 1H-indazole moiety is a bioisostere of indole and a cornerstone in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions within the ATP-binding sites of various kinases.[3] The specific substitution pattern of this compound offers three distinct and orthogonally addressable points for chemical modification. This multi-functional handle makes it an exceptionally valuable starting material for constructing diverse chemical libraries and pursuing lead optimization campaigns.

-

The C3-Chloro Group: Serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl substituents.

-

The C7-Amino Group: Provides a nucleophilic center for acylation, sulfonylation, alkylation, or urea formation, allowing for fine-tuning of solubility, polarity, and target engagement.

-

The N1-Hydrazinic Proton: Can be selectively protected and deprotected or used as a site for alkylation to further expand the molecule's structural diversity.

This guide will focus on the practical application of this reagent, detailing the most impactful synthetic transformations and providing robust protocols for their execution.

Physicochemical Properties & Safe Handling

Before beginning any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 316810-88-5[4] |

| Molecular Formula | C₇H₆ClN₃ |

| Molecular Weight | 167.60 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in DMSO, DMF, and hot alcohols |

Safety & Handling Precautions:

-

General Handling: Use only under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] Avoid inhalation of dust and contact with skin and eyes.[7]

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5] Avoid release into the environment.

Core Reactivity and Strategic Functionalization

The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity.

Caption: Key reactive sites on the this compound scaffold.

Application Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, enabling the introduction of diverse aryl or heteroaryl moieties at the C3 position. This is a cornerstone transformation for building kinase inhibitor scaffolds.[1][9]

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(0) species is required to initiate the catalytic cycle. While various sources can be used, pre-catalysts or combinations like Pd(OAc)₂ with a phosphine ligand are common.[10] Pd(dppf)Cl₂ is particularly effective for heteroaromatic substrates as the bidentate dppf ligand stabilizes the palladium center and promotes efficient reductive elimination.[1]

-

Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[11] The choice of base can significantly impact yield, with stronger bases often required for less reactive boronic acids.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. The organic solvent solubilizes the starting materials and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[10]

Detailed Protocol: Synthesis of 3-(Aryl)-1H-indazol-7-amine

-

Reagent Setup: To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), at a loading of 2-5 mol%.

-

Solvent and Degassing: Add the solvent system, typically a 4:1 to 5:1 mixture of 1,4-dioxane and water. Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 16 hours.[1]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure 3-(Aryl)-1H-indazol-7-amine.

| Catalyst | Base | Solvent | Temp (°C) | Typical Yield | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good | [1] |

| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | [10] |

| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | Good to Excellent | [10] |

Application Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, allowing for the synthesis of 3-amino-substituted indazoles.[12][13] This reaction is indispensable for accessing a wide range of pharmacologically relevant structures.

Causality Behind Experimental Choices:

-

Ligand Selection: The choice of phosphine ligand is paramount. Sterically hindered, electron-rich ligands like XPhos or RuPhos are highly effective. They promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition.[14]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active amide intermediate in the catalytic cycle.[13] Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are most commonly employed.[14]

-

Solvent: Anhydrous, aprotic solvents like toluene, xylene, or 1,4-dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[15]

Detailed Protocol: Synthesis of N-Substituted-3-amino-1H-indazol-7-amine

-

Reagent Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the amine coupling partner (1.1-1.3 eq.), a strong base like sodium tert-butoxide (1.4 eq.), the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk flask.

-

Solvent Addition: Add anhydrous toluene or 1,4-dioxane via syringe.

-

Degassing: Seal the flask and, if not prepared in a glovebox, degas the solution thoroughly as described for the Suzuki coupling.

-

Reaction: Heat the mixture to 90-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

-

Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Workflow Example: Building a Kinase Inhibitor Core

The following workflow illustrates how the previously described protocols can be combined to build a complex, drug-like scaffold. This strategy involves protecting the N1 position to ensure regioselectivity before performing sequential cross-coupling and amidation reactions.

Caption: A strategic workflow for synthesizing a kinase inhibitor scaffold.

This multi-step sequence demonstrates the modularity of using this compound. By varying the boronic acid in Step 2 and the acid chloride in Step 3, a large and diverse library of potential inhibitors can be rapidly assembled from a common intermediate. The N-H at the 1-position is often crucial for binding to the kinase hinge region, making the final deprotection step a key part of the strategy.[3]

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 316810-88-5 | this compound - Synblock [synblock.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Application Note: Derivatization of 3-Chloro-1H-indazol-7-amine for Biological Screening Libraries

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a comprehensive guide for the strategic derivatization of 3-chloro-1H-indazol-7-amine, a versatile building block for generating diverse chemical libraries aimed at biological screening. We present detailed protocols for selective functionalization at three key positions—N1, C3, and the C7-amino group—leveraging modern synthetic methodologies including N-alkylation, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and standard amine modifications. The rationale behind each derivatization strategy is discussed in the context of structure-activity relationship (SAR) studies, aiming to modulate physicochemical properties and target engagement. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their compound libraries with novel indazole derivatives.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic heterocycle, is a cornerstone of modern drug discovery, recognized for its structural rigidity and ability to participate in crucial hydrogen bonding interactions with biological targets.[1] Its bioisosteric relationship with indole has made it a frequent replacement in pharmacophores, often leading to improved metabolic stability and pharmacokinetic profiles. Indazole-containing compounds have demonstrated a vast range of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2] Several indazole-based drugs are either approved for clinical use or are in advanced clinical trials, highlighting the therapeutic relevance of this scaffold.[2]

The starting material, this compound, is an exceptionally valuable scaffold for library synthesis due to its three distinct and orthogonally reactive functional groups:

-

The N1-H of the pyrazole ring: Allows for alkylation or arylation to explore the solvent-exposed region of binding pockets and modulate solubility.

-

The C3-Chloro group: An excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl substituents that can act as key recognition elements.

-

The C7-Amino group: Provides a vector for introducing diverse functionality through acylation, sulfonylation, or reductive amination, which can form critical interactions with target proteins.

This multi-point diversity allows for the rapid generation of a three-dimensional library of compounds from a single, accessible core, maximizing the exploration of chemical space for hit identification in high-throughput screening (HTS) campaigns.[3]

Strategic Overview of Derivatization

The derivatization strategy for this compound is designed to selectively modify one of the three reactive sites while preserving the others for subsequent reactions. This approach allows for a modular and systematic expansion of the chemical library.

Caption: Overall workflow for library generation and screening.

Experimental Protocols & Methodologies

Note on General Procedures: All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified. Reagents should be of high purity, and solvents should be anhydrous where required. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: N1-Alkylation of the Indazole Core

Modification at the N1 position is a common strategy to alter the physicochemical properties of the indazole core, such as solubility and cell permeability.[4][5] Direct alkylation with a suitable base is a straightforward approach. The choice of base and solvent system is critical to favor N1 over N2 alkylation.[4][6]

Caption: General scheme for N1-alkylation.

Detailed Step-by-Step Protocol (N1-Benzylation):

-

To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous Tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the desired N1-benzylated product.

| Parameter | Condition/Reagent | Rationale & Causality |

| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that effectively deprotonates the N1-H. Its use in THF is known to favor N1 alkylation for many indazole scaffolds.[4] |

| Solvent | Tetrahydrofuran (THF) | An aprotic solvent that solubilizes the indazole anion and promotes the SN2 reaction. |

| Electrophile | Alkyl Halides (R-X) | A wide range of primary and some secondary alkyl halides can be used. Bromides and iodides are typically more reactive than chlorides. |

| Temperature | 0 °C to Room Temp. | Initial deprotonation at 0 °C controls the exothermic reaction. The alkylation is typically efficient at room temperature. |

Protocol 2: C3-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and highly versatile method for forming C-C bonds, making it ideal for introducing aryl or heteroaryl diversity at the C3 position.[7] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with challenging aryl chloride substrates.[8][9]

Caption: General scheme for C3-Suzuki coupling.

Detailed Step-by-Step Protocol:

-

In an oven-dried reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and Potassium Phosphate (K₃PO₄, 2.0 eq.).

-

Add the Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 5:1 ratio).

-

Heat the reaction mixture to 100 °C and stir vigorously until the starting material is consumed as monitored by LC-MS (typically 12-24 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Condition/Reagent | Rationale & Causality |

| Catalyst System | Pd₂(dba)₃ / SPhos | This combination is highly effective for the coupling of challenging aryl chlorides. SPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates the difficult oxidative addition step.[8] |

| Base | Potassium Phosphate (K₃PO₄) | A moderately strong base that is effective in Suzuki couplings and is compatible with many functional groups.[8] |

| Solvent | Dioxane / Water | The aqueous biphasic system is standard for Suzuki reactions, aiding in the dissolution of the base and facilitating the catalytic cycle.[9] |

| Boron Reagent | Arylboronic Acids | Generally stable, commercially available, and have low toxicity. A slight excess is used to drive the reaction to completion. |

Protocol 3: C3-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, enabling the introduction of primary or secondary amines at the C3 position.[10][11] This reaction is a powerful tool for creating derivatives that can act as hydrogen bond donors or acceptors.

Caption: General scheme for C3-Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol:

-

In a glovebox or an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., BrettPhos, 3.0 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 eq.).

-

Add the this compound (1.0 eq.) to the mixture.

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous, degassed toluene, followed by the desired primary or secondary amine (1.2 eq.).

-

Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by LC-MS. Upon completion (typically 18-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through Celite®.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude material by column chromatography.[12]

| Parameter | Condition/Reagent | Rationale & Causality |

| Catalyst System | Pd₂(dba)₃ / BrettPhos | Modern biaryl phosphine ligands like BrettPhos are highly effective for coupling aryl chlorides with a wide range of amines, including primary and sterically hindered secondary amines.[12][13] |

| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex in the catalytic cycle.[14] |

| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle. |

Protocol 4: C7-Amine Modification via Acylation

Acylation of the 7-amino group is a fundamental transformation to introduce amide functionality, which is prevalent in drug molecules due to its ability to form strong hydrogen bonds.[15] This reaction is typically straightforward, using an acyl chloride or carboxylic acid with a coupling agent.

Detailed Step-by-Step Protocol (Acylation with Acetyl Chloride):

-

Dissolve this compound (1.0 eq.) in Dichloromethane (DCM).

-

Add a non-nucleophilic base such as Triethylamine (TEA, 2.0 eq.) or Diisopropylethylamine (DIPEA).

-

Cool the solution to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent to yield the crude product, which can be purified by recrystallization or column chromatography.

Characterization of Derivatives

Confirmation of structure and purity is essential before biological screening. A standard panel of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds.[2][16][17] Key diagnostic signals, such as the appearance of new aromatic or alkyl protons, and shifts in the indazole ring protons, will confirm successful derivatization.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the new compounds.[2] LC-MS is used for reaction monitoring and purity assessment.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds, which should typically be >95% before submission for biological screening.

Application in Biological Screening

The diverse library of this compound derivatives is particularly well-suited for screening against families of enzymes where substituted heterocycles are known to be effective, such as protein kinases.[1][18]

Conceptual Screening Cascade:

-

Primary High-Throughput Screen (HTS): The compound library is screened at a single concentration (e.g., 10 µM) against a target of interest (e.g., a specific kinase like VEGFR or BTK).[3][19]

-

Hit Confirmation: Compounds showing significant activity (e.g., >50% inhibition) are re-tested to confirm their activity and rule out false positives.

-

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (IC₅₀ value).

-

Structure-Activity Relationship (SAR) Analysis: The potency data is correlated with the structural modifications at the N1, C3, and C7 positions to build an understanding of which functionalities are critical for biological activity.

-

Lead Optimization: Promising hits with validated SAR are selected for further chemical modification to improve potency, selectivity, and drug-like properties.

Conclusion

This compound serves as an outstanding starting scaffold for the development of diverse chemical libraries for biological screening. By strategically applying modern synthetic methods such as palladium-catalyzed cross-coupling and standard functional group transformations, researchers can efficiently generate a multitude of novel analogues. The protocols outlined in this document provide a robust and field-proven foundation for synthesizing these derivatives, enabling the exploration of new chemical space and accelerating the discovery of novel therapeutic agents.

References

- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]

- 19. medchemexpress.com [medchemexpress.com]

Application Note: Comprehensive Analytical Characterization of 3-Chloro-1H-indazol-7-amine

**Abstract